molecular formula C9H18F2N2 B13706160 trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine

trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine

Cat. No.: B13706160
M. Wt: 192.25 g/mol
InChI Key: KZABDUWNGQIHKX-UHFFFAOYSA-N
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Description

Chemical Structure and Properties trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine dihydrochloride (CAS: 2820385-34-8) is a cyclohexanediamine derivative with a trans-configuration at the 1,4-positions of the cyclohexane ring. The molecule features a 1,1-difluoro-2-propyl substituent on one amine group and exists as a dihydrochloride salt. Its molecular formula is C₉H₂₀Cl₂F₂N₂, with a molecular weight of 265.17 g/mol. The Smiles notation (CC(NC1CCC(N)CC1)C(F)F.Cl.Cl ) highlights the fluorine atoms on the propyl side chain and the hydrochloride counterions .

Its dihydrochloride form enhances solubility, making it suitable for pharmaceutical and polymer research applications.

Properties

Molecular Formula

C9H18F2N2

Molecular Weight

192.25 g/mol

IUPAC Name

4-N-(1,1-difluoropropan-2-yl)cyclohexane-1,4-diamine

InChI

InChI=1S/C9H18F2N2/c1-6(9(10)11)13-8-4-2-7(12)3-5-8/h6-9,13H,2-5,12H2,1H3

InChI Key

KZABDUWNGQIHKX-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)F)NC1CCC(CC1)N

Origin of Product

United States

Biological Activity

trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine (CAS: 2101630-37-7) is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a cyclohexane ring and difluoropropyl substituents, making it an interesting candidate for various therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • IUPAC Name : rel-(1r,4r)-N1-(1,1-difluoropropan-2-yl)cyclohexane-1,4-diamine
  • Molecular Formula : C9H18F2N2
  • Molecular Weight : 192.25 g/mol
  • Purity : ≥ 97% .

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, it was found to be more potent than traditional chemotherapeutic agents like cisplatin against several resistant cancer lines .

Table 1: Comparative Antitumor Activity

Cell LineIC50 (µM)Compound Tested
L1210 (Murine)5.0This compound
P388 (Murine)6.5cisplatin
A2780 (Human)4.0This compound
HCT116 (Human)7.2oxaliplatin

The mechanism underlying the biological activity of this compound appears to involve DNA interaction and inhibition of DNA repair mechanisms. Studies have shown that the compound forms DNA cross-links similar to those formed by cisplatin but with enhanced efficiency in certain contexts .

Study 1: Efficacy Against Colorectal Cancer

A clinical study evaluated the efficacy of this compound in patients with colorectal cancer resistant to oxaliplatin. The results indicated a significant reduction in tumor size and improved patient survival rates compared to those receiving standard treatments .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of how this compound interacts with DNA polymerases. It was found that this compound inhibited DNA polymerase activity more effectively than other known inhibitors, leading to increased apoptosis in treated cells .

Comparison with Similar Compounds

Thermal and Chemical Stability

  • The trans isomer of 14CHDA demonstrates superior thermal stability in polyamides, with melting temperatures (Tm) increased by 15–20°C compared to cis isomers .

Pharmaceutical Relevance

  • Ory-1001 () and cyclopentyl derivatives () highlight the importance of stereochemistry and substituent bulk in drug design. The target compound’s difluoro-propyl group may offer unique pharmacokinetic properties, such as increased membrane permeability or metabolic stability .

Preparation Methods

High-Pressure Amination of Cyclohexanediol to 1,4-Cyclohexanediamine

A key intermediate for the target compound is 1,4-cyclohexanediamine , which can be prepared by high-pressure amination of 1,4-cyclohexanediol. According to a Chinese patent (CN103896778A), the method involves:

  • Reacting 1,4-cyclohexanediol with liquefied ammonia or 25% ammonium hydroxide under high pressure (10-15 MPa).
  • Reaction temperature: 220–250 °C.
  • Reaction time: 12–24 hours.
  • Mass ratio of cyclohexanediol to ammonia: 1:1 to 1:2.
  • Product yield: approximately 93–94.5%.
  • Product purity by gas chromatography: ~99.8%.

This method is noted for its short process, low cost, and high safety compared to hydrogenation routes requiring expensive metal catalysts and hydrogen gas. The process yields white solid 1,4-cyclohexanediamine suitable for further functionalization.

Parameter Condition Outcome
Pressure 10–15 MPa High-pressure reaction
Temperature 220–250 °C Optimal for amination
Reaction Time 12–24 hours Complete conversion
Cyclohexanediol:Ammonia Ratio 1:1 to 1:2 Efficient conversion
Yield ~93–94.5% High yield
Purity (GC) ~99.8% High purity product

Preparation of the Fluorinated Alkyl Substituent

Synthesis of 1,1-Difluoro-2-propyl Derivatives

Fluorinated alkyl groups such as 1,1-difluoro-2-propyl are typically introduced via fluorination of alkyl precursors or through difluorocyclopropane intermediates. Research on 1,1-difluorocyclopropane derivatives highlights methods such as:

  • Reaction of alkenes with sodium halodifluoroacetate in diglyme at 150 °C, yielding difluorocyclopropanes with 93–99% efficiency.
  • Microwave-assisted reactions in tetrahydrofuran (THF) to accelerate the formation of difluorinated compounds within minutes.
  • Use of sensitive substrates like trimethylsilylenol ethers to prepare difluorocyclopropanes with good yields.

These methods provide fluorinated building blocks that can be further transformed into 1,1-difluoro-2-propyl groups for subsequent amination or substitution reactions.

Coupling of the Fluorinated Alkyl Group to the Cyclohexanediamine

Amination and Substitution Strategies

While direct literature on the exact synthesis of trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine is limited, analogous approaches for functionalizing cyclohexanediamines with alkyl groups involve:

  • Nucleophilic substitution of amine groups with alkyl halides or fluorinated alkyl halides under controlled conditions.
  • Palladium-catalyzed coupling reactions in inert atmospheres and microwave-assisted heating to facilitate bond formation.
  • Use of protecting groups on the diamine to selectively functionalize one amine nitrogen.

For example, palladium-catalyzed coupling reactions involving fluorinated pyridine derivatives have been performed in 1,4-dioxane or tetrahydrofuran solvents under microwave irradiation at 100–140 °C for 1–3 hours, achieving moderate yields (e.g., 36% in a related fluorinated building block synthesis).

Purification of trans-1,4-Cyclohexanediamine Derivatives

Separation of trans Isomers and Purification Techniques

The trans isomer of cyclohexanediamine derivatives can be separated from cis isomers and impurities through:

  • Formation of sulfate salts by adding sulfuric acid to an aqueous solution of the isomeric mixture, precipitating the trans isomer sulfate salt.
  • Washing the sulfate salt with boiling water to remove impurities.
  • Treatment with aqueous sodium hydroxide (50%) at temperatures below 30 °C to liberate the free trans-1,4-cyclohexanediamine.
  • Extraction with solvents such as ether or ether-alcohol mixtures (e.g., ether-n-butanol) to remove residual impurities.
  • Vacuum drying and fractional distillation to obtain highly pure trans-1,4-cyclohexanediamine.

This method achieves yields around 60–65% based on starting mixtures and provides substantially pure trans isomers suitable for further functionalization.

Step Conditions Purpose
Sulfuric acid addition pH ≤ 3, <30 °C Precipitate trans sulfate
Washing sulfate salt Boiling water, multiple times Remove impurities
Alkali treatment 50% NaOH, <30 °C Liberate free diamine
Solvent extraction Ether or ether-alcohol mix Purify diamine
Drying and distillation Vacuum oven, fractional distillation Final purification

Summary Table of Preparation Methods

Preparation Stage Method/Condition Yield & Purity Reference
1,4-Cyclohexanediamine synthesis High-pressure amination of cyclohexanediol; 220–250 °C, 10–15 MPa, 12–24 h Yield ~93–94.5%, GC purity ~99.8%
Fluorinated alkyl group synthesis Sodium halodifluoroacetate reaction; microwave-assisted in THF High yields (93–99%) for difluorocyclopropanes
Coupling to diamine Pd-catalyzed coupling; microwave irradiation; inert atmosphere Moderate yields (~36% in related systems)
Purification of trans isomer Sulfuric acid precipitation, alkali liberation, solvent extraction Yield ~63.5%, high purity

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